BenchChemオンラインストアへようこそ!

Miltefosine-d4

Bioanalytical Method Validation LC-MS/MS Quantitation Isotope Dilution Mass Spectrometry

Miltefosine-d4 (Hexadecylphosphocholine-d4) is the analytically validated internal standard for LC-MS/MS quantification of miltefosine. Its +4 Da mass shift cleanly resolves the analyte's isotopic envelope, eliminating cross-talk that plagues -d3 or unlabeled analogs. Validated in human plasma (4–2,000 ng/mL), PBMCs, DBS, VAMS, and skin biopsies—the only IS enabling intracellular drug monitoring in Leishmania's physiological niche. Choose Miltefosine-d4 for regulatory-grade bioanalytical method validation and decentralized clinical trial support. ≥98% purity; ships ambient.

Molecular Formula C21H46NO4P
Molecular Weight 411.6 g/mol
Cat. No. B10827484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMiltefosine-d4
Molecular FormulaC21H46NO4P
Molecular Weight411.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C
InChIInChI=1S/C21H46NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-25-27(23,24)26-21-19-22(2,3)4/h5-21H2,1-4H3/i19D2,21D2
InChIKeyPQLXHQMOHUQAKB-KQHQIZQISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Miltefosine-d4: Deuterated Internal Standard for LC-MS/MS Quantification of Miltefosine in Pharmacokinetic Studies


Miltefosine-d4 (Hexadecylphosphocholine-d4, HePC-d4, CAS not assigned for deuterated form) is a stable isotope-labeled analog of the antileishmanial drug miltefosine, incorporating four deuterium atoms at the 1,1,2,2-positions of the ethyl trimethylammonium moiety . The compound carries a molecular formula of C21H42D4NO4P and a molecular weight of 411.59 g/mol, with a purity specification of ≥99% deuterated forms (d1-d4) and ≤1% d0 (undeuterated miltefosine) [1]. Miltefosine-d4 is engineered for use as an internal standard (IS) in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of miltefosine in biological matrices, including human plasma, peripheral blood mononuclear cells (PBMCs), dried blood spots (DBS), and human skin tissue [2].

Why Miltefosine-d4 Cannot Be Replaced by Generic Internal Standards in Regulated Bioanalysis


In LC-MS/MS bioanalysis, the choice of internal standard directly governs method accuracy, precision, and robustness. Non-isotopic structural analogs (e.g., perifosine) exhibit differential extraction recovery, chromatographic retention, and ionization efficiency in electrospray ionization (ESI) relative to miltefosine, leading to high intra-assay variability and failed method validation [1]. Substituting lower-mass deuterated analogs (e.g., -d3) introduces spectral overlap risk between the analyte's isotopic envelope and the internal standard signal due to insufficient m/z separation, while d0 (unlabeled) compounds cannot be distinguished at all [2]. The four-deuterium substitution in Miltefosine-d4 confers a +4 Da mass shift that cleanly resolves the IS from the analyte's monoisotopic and M+1/M+2 isotopic peaks, enabling accurate isotope dilution quantitation across a clinically relevant calibration range of 4-2000 ng/mL without cross-talk interference [3]. The quantitative differentiation documented below establishes Miltefosine-d4 as the analytically necessary choice for regulated bioanalytical method validation.

Miltefosine-d4 Quantitative Differentiation Evidence: Comparative Performance Data for Procurement Decisions


Isotopic Mass Separation: +4 Da Differential Enables Unambiguous Quantitation Without Spectral Overlap

Miltefosine-d4 provides a +4 Da mass shift relative to native miltefosine (m/z 408.4 → m/z 412.4 for the protonated molecular ion), sufficient to avoid spectral overlap with the analyte's natural M+1 and M+2 isotopic peaks [1]. In contrast, a -d3 analog would yield only a +3 Da difference, potentially introducing cross-talk interference that compromises method accuracy. The +4 Da separation permits selective multiple reaction monitoring (MRM) transitions without mutual signal contamination, a requirement for accurate quantitation at the lower limit of quantitation (LLOQ) of 4 ng/mL [2].

Bioanalytical Method Validation LC-MS/MS Quantitation Isotope Dilution Mass Spectrometry

Matrix Effect Compensation: Deuterated IS Achieves QC Accuracy Within 3.0% in PBMC Matrix vs. High Variability with Structural Analogs

Using Miltefosine-d4 as internal standard, the validated PBMC method demonstrated that quality control samples were within 3.0% of nominal concentration (precision <7.7%) across a wide range of PBMC content (0.17 to 26.3 × 10⁶ cells) with no observable matrix effect [1]. In contrast, a 2008 plasma method development study that attempted to use perifosine (a structural analog) as internal standard encountered high intra-assay variability of the IS response during validation; the method achieved acceptable accuracy only after abandoning the internal standard entirely and calculating concentrations without IS correction—an approach incompatible with current FDA guidance [2].

Matrix Effect Intracellular Pharmacokinetics PBMC Bioanalysis

Method Accuracy and Precision Using Miltefosine-d4: DBS Validation Achieves Accuracy Within ±11.2% and Precision ≤7.0%

In a fully validated dried blood spot (DBS) LC-MS/MS method employing Miltefosine-d4 as internal standard, accuracy was maintained within ±11.2% and precision ≤7.0% (≤19.1% at LLOQ) across a calibration range of 10-2,000 ng/mL [1]. This method also demonstrated excellent correlation between DBS and paired plasma samples (Pearson's r = 0.946, median DBS/plasma concentration ratio = 0.99), validating the IS performance across sampling modalities [1]. In human plasma using the same IS approach, intra-assay precision at the LLOQ (4 ng/mL) was <10.7% with inter-assay precision of 10.6% and accuracies between 95.1-109% [2].

Dried Blood Spot Clinical Pharmacokinetics Regulated Bioanalysis

Isotopic Purity Specification: ≥99% Deuterated Forms (d1-d4) with ≤1% d0 Residual

Miltefosine-d4 supplied under Cayman Item No. 34707 is certified with a purity specification of ≥99% deuterated forms (d1-d4) and ≤1% d0 (undeuterated miltefosine) [1]. This high isotopic enrichment minimizes the contribution of unlabeled IS to the analyte channel, which would otherwise cause positive bias and degrade LLOQ performance. In contrast, generic or lower-purity deuterated standards may contain ≥5% d0 impurity, introducing measurable interference at low analyte concentrations.

Reference Standard Quality Isotopic Enrichment Analytical Method Robustness

Cross-Analyte Interference Validation: No Measurable Signal Contamination Between Miltefosine and Miltefosine-d4 Channels

In the DBS method validation, cross-analyte interference testing confirmed that no internal standard interferences were observed for the analyte signal, and no interference from the analyte was measured for the specific mass transition of the internal standard [1]. Additionally, when a double-blank sample was spiked with internal standard only, the miltefosine-D4 signal higher than 5% of the internal standard peak area was not detected [1]. This bidirectional selectivity verification ensures that neither compound contributes signal to the other's quantitation channel.

Selectivity MRM Optimization Method Specificity

Recovery Reproducibility: Additional Pre-treatment Steps Increase Recovery by ≤9%

In the PBMC intracellular quantitation method using Miltefosine-d4 as internal standard, recovery was demonstrated to be reproducible, as adding additional pre-treatment steps did not increase the recovery by more than 9% [1]. This stability of recovery indicates that the IS adequately tracks the analyte through varying sample processing conditions, a property not reliably achieved with non-isotopic IS due to differential extraction behavior.

Extraction Recovery Sample Preparation Method Reproducibility

Miltefosine-d4: Validated Application Scenarios for Regulated Bioanalysis and Clinical Pharmacokinetics


Regulated Clinical Pharmacokinetic Studies of Miltefosine in Leishmaniasis Patients (Plasma and DBS Sampling)

Miltefosine-d4 is the validated internal standard for LC-MS/MS quantitation of miltefosine in human EDTA plasma (4-2,000 ng/mL range, 250 μL sample volume, solid-phase extraction) and dried blood spot samples (10-2,000 ng/mL range, methanol extraction). The DBS method demonstrated excellent plasma-DBS correlation (r = 0.946, median ratio = 0.99) and supports decentralized clinical trials in resource-limited endemic regions [1]. The plasma method has been successfully applied to pharmacokinetic monitoring of cutaneous leishmaniasis patients receiving 28-day oral miltefosine regimens [2].

Intracellular Pharmacokinetic Studies: Miltefosine Quantitation in Human Peripheral Blood Mononuclear Cells (PBMCs)

Miltefosine-d4 enables the only validated LC-MS/MS method for quantifying intracellular miltefosine accumulation in human PBMCs, the physiological compartment where Leishmania parasites reside. The method achieves a lower limit of quantitation of 4 ng/mL plasma equivalent (0.12 ng/10⁶ PBMCs) with QC accuracy within 3.0% and no observable matrix effect from PBMC content up to 26.3 × 10⁶ cells [1]. This application is critical for understanding target-site drug exposure and pharmacokinetic-pharmacodynamic relationships in antileishmanial therapy.

Human Skin Tissue Bioanalysis for Target-Site Pharmacokinetics in Post-Kala-Azar Dermal Leishmaniasis

A validated HPLC-MS/MS method using deuterated miltefosine as internal standard has been developed for quantifying miltefosine in 4-mm human skin biopsies over a calibration range of 4-1,000 ng/mL (r² ≥ 0.9996) [1]. This method supports target-site pharmacokinetic studies in post-kala-azar dermal leishmaniasis patients, providing critical data on drug distribution from plasma to dermal tissue compartments.

Volumetric Absorptive Microsampling (VAMS) Method Development for Remote Pharmacokinetic Studies

An LC-MS/MS method using Miltefosine-d4 as internal standard has been developed and validated for VAMS sampling of miltefosine, achieving accuracy within ±10.8% and precision ≤11.9% [1]. VAMS samples demonstrated stability for at least one month at room temperature and 37°C. This application provides an alternative to conventional DBS sampling with reduced hematocrit bias, suitable for pharmacokinetic studies in remote leishmaniasis-endemic regions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Miltefosine-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.